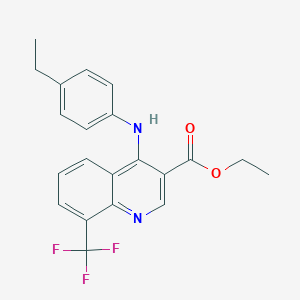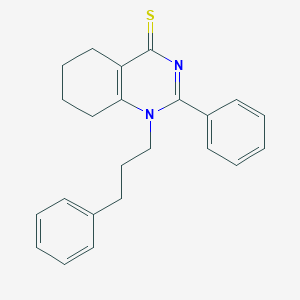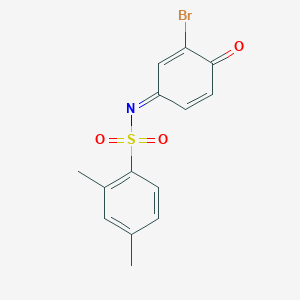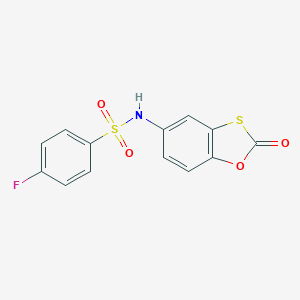![molecular formula C28H27NO4S B284960 N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide, also known as TDB or GSK2831781, is a synthetic compound that has been developed for its potential use as a research tool in the field of immunology.
作用機序
The exact mechanism of action of N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide is not fully understood, but it is believed to act on a receptor known as the stimulator of interferon genes (STING). STING is a key regulator of the immune response, and its activation by this compound leads to the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and to have anti-inflammatory properties. However, further research is needed to fully understand these effects.
実験室実験の利点と制限
One advantage of using N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide in lab experiments is its specificity for the STING receptor, which allows for more precise manipulation of the immune response. However, its potency and potential toxicity may limit its use in certain experiments, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research involving N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide. One area of interest is its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to certain antigens. Another area of interest is its potential use in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in clinical settings.
合成法
The synthesis of N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide involves a multi-step process that begins with the reaction of 2,4,5-trimethylbenzene with 2-nitrobenzaldehyde to form 2-(2,4,5-trimethylphenyl)-2,3-dihydrobenzofuran-7-carbaldehyde. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the sulfonamide derivative using p-toluenesulfonyl chloride. The final step involves the cyclization of the sulfonamide with 2,3-dihydrobenzofuran-7-carbaldehyde in the presence of a Lewis acid catalyst.
科学的研究の応用
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide has been found to activate the immune system by stimulating the production of cytokines and chemokines, particularly those involved in the activation of T cells and natural killer cells. This makes it a potentially useful research tool for studying the immune response to infectious diseases, cancer, and autoimmune disorders.
特性
分子式 |
C28H27NO4S |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO4S/c1-18-15-20(3)27(16-19(18)2)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h4-6,9-10,13-17H,7-8,11-12H2,1-3H3 |
InChIキー |
JWXGUYBIPXSYSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)


![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)



